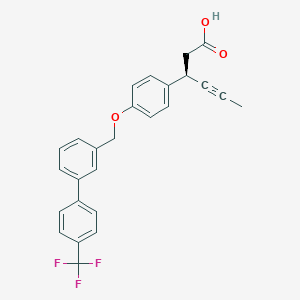
(R)-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile is a chiral organic compound with a complex structure that includes hydroxyl, methoxyphenoxy, and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy Group:
Methoxyphenoxy Group Addition: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, often using a phenol derivative and a suitable leaving group.
Nitrile Group Formation: The nitrile group can be introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced purification techniques are often employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies investigating the interactions of chiral molecules with biological systems.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of ®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The methoxyphenoxy group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-Hydroxy-6-(4-ethoxyphenoxy)-4-methylhexanenitrile: Similar structure with an ethoxy group instead of a methoxy group.
®-4-Hydroxy-6-(4-methylphenoxy)-4-methylhexanenitrile: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
®-4-Hydroxy-6-(4-methoxyphenoxy)-4-methylhexanenitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may impart distinct pharmacological or material properties compared to its analogs.
Propriétés
Formule moléculaire |
C26H21F3O3 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
(3R)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C26H21F3O3/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29/h3,5-15,21H,16-17H2,1H3,(H,30,31)/t21-/m1/s1 |
Clé InChI |
ZOPNBMMVVZRSGH-OAQYLSRUSA-N |
SMILES isomérique |
CC#C[C@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
SMILES canonique |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


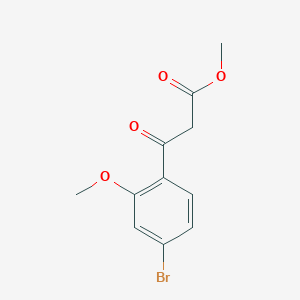
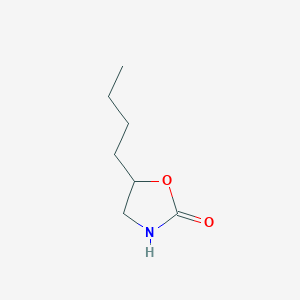
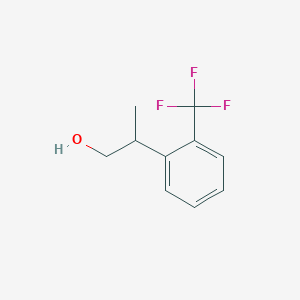
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
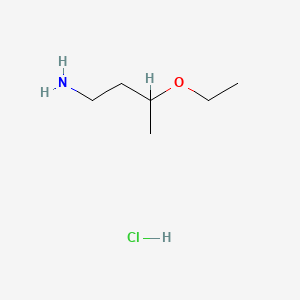

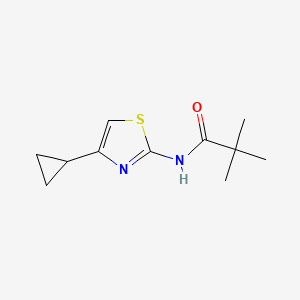
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)






